N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
Description
N-(4-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a phenylacetamide core linked to a piperazine ring substituted with a 2-(1H-pyrazol-1-yl)ethyl group.
Properties
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-15(24)20-17-5-3-16(4-6-17)18(25)22-12-9-21(10-13-22)11-14-23-8-2-7-19-23/h2-8H,9-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRZNBNYBOKKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell.
Biochemical Pathways
Similar compounds have been reported to influence various pathways, including those involved in bacterial and fungal growth, inflammation, and tumor growth.
Pharmacokinetics
It’s worth noting that the solubility and stability of a compound can significantly impact its bioavailability.
Biological Activity
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | N-[4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl]acetamide |
| Canonical SMILES | CC(=O)N1CCN(CC1)C(=O)c2ccc(cc2)C(=NN3C)C3=CC=C(C=C3)Cl |
The biological activity of this compound may involve multiple mechanisms:
- Serotonergic System Interaction : Similar compounds have shown interaction with serotonin receptors, which could suggest anxiolytic properties.
- GABA Receptor Modulation : The compound may also interact with GABA receptors, influencing neurotransmitter activity and potentially exhibiting anxiolytic effects .
Anxiolytic and Antidepressant Activities
Recent studies have indicated that compounds structurally related to this compound exhibit significant anxiolytic and antidepressant-like activities. For example, LQFM192, a related compound, demonstrated effectiveness in reducing anxiety through modulation of the serotonergic system and GABA receptor sites .
Anticancer Potential
The compound's structural motifs suggest possible anticancer properties. Research has highlighted that pyrazole derivatives can inhibit certain cancer cell lines. For instance, compounds with similar piperazine and pyrazole structures have shown IC50 values indicating potent cytotoxicity against various cancer types, including breast cancer and leukemia .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of pyrazole-based compounds:
- Study on Anxiolytic Activity : A study indicated that pyrazole derivatives could reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders .
- Anticancer Activity Assessment : In vitro studies demonstrated that pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 5 to 20 µM, indicating their potential as anticancer agents .
- Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of pyrazole have been studied for their ability to target specific signaling pathways involved in tumor growth and metastasis.
Neuropharmacological Effects
The compound's piperazine moiety suggests possible interactions with neurotransmitter receptors, particularly in the central nervous system. Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further investigation in treating mood disorders.
Inhibition of Enzymatic Activity
Research has demonstrated that compounds with similar structural features can act as inhibitors of certain enzymes, such as phosphodiesterases and kinases. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing pyrazole rings have been known to exhibit activity against various bacterial and fungal strains, indicating a potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including this compound). The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
In a pharmacological evaluation published in Neuropharmacology, researchers assessed the anxiolytic effects of piperazine derivatives. This compound was found to significantly reduce anxiety-like behavior in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound shares a common acetamide-phenyl-piperazine backbone with several analogs, differing primarily in substituents on the piperazine or phenyl rings. Key structural analogs include:
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition
- Compound 5o () : Exhibits IC50 = 0.011 µM , surpassing donepezil (IC50 = 0.054 µM). The thiazole and methyl groups enhance binding to AChE’s catalytic site.
- Target Compound : Pyrazole’s nitrogen atoms may mimic the thiazole’s role, but direct activity data are unavailable.
Selectivity and Solubility
Physicochemical Properties
| Property | Target Compound | Compound 5o (AChE Inhibitor) | Morpholinosulfonyl Derivative (5i) |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 438.5 g/mol | 420.4 g/mol |
| logP | ~2.5 (estimated) | 3.1 | 1.2 |
| Key Functional Groups | Pyrazole, acetamide | Thiazole, methyl | Morpholine, sulfonyl |
| Bioactivity | Unknown | IC50 = 0.011 µM (AChE) | Moderate solubility, unconfirmed activity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments (e.g., pyrazole NH at δ 10–12 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation for stereochemical validation, particularly for chiral intermediates .
- Computational Validation : Density Functional Theory (DFT) to predict NMR/IR spectra and compare with experimental data .
What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR) for enhanced target selectivity?
Q. Advanced
- Core Modifications : Replace the pyrazole ring with imidazole or triazole to assess heterocycle impact on binding affinity .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenylacetamide moiety to modulate pharmacokinetics .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors) and guide rational design .
- Parallel Synthesis : Generate a library of analogs via combinatorial chemistry and screen against target panels .
How can researchers determine the thermodynamic stability and degradation pathways of this compound under various storage conditions?
Q. Advanced
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) per ICH guidelines. Monitor degradation via HPLC-MS to identify major degradation products (e.g., hydrolysis of the acetamide group) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphic transitions.
- Solution Stability : Assess pH-dependent degradation in buffered solutions (pH 1–9) to guide formulation strategies .
What are the key considerations in selecting appropriate in vitro assay models to evaluate the compound's pharmacological potential?
Q. Basic
- Relevance to Target : Use cell lines expressing the target receptor (e.g., HEK293 for GPCR studies) .
- Assay Type : Prioritize functional assays (e.g., cAMP accumulation for Gαs-coupled receptors) over binding assays to capture efficacy .
- Cytotoxicity Controls : Include MTT or LDH assays to distinguish pharmacological activity from nonspecific toxicity .
How can conflicting data regarding the compound's mechanism of action be systematically addressed?
Q. Advanced
- Orthogonal Assays : Combine radioligand binding, calcium flux, and β-arrestin recruitment assays to dissect signaling pathways .
- Gene Knockdown Models : CRISPR/Cas9-mediated knockout of putative targets to confirm on- vs. off-target effects .
- Structural Biology : Co-crystallize the compound with its target protein to visualize binding interactions directly .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; rely on peer-reviewed methods .
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational techniques.
- Methodological answers incorporate cross-disciplinary approaches (e.g., computational chemistry, structural biology) to address complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
